Cas no 2138046-70-3 (4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol)

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol structure
2138046-70-3 structure
商品名:4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol
CAS番号:2138046-70-3
MF:C11H16N2OS
メガワット:224.322541236877
CID:5790942
PubChem ID:165787986

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol 化学的及び物理的性質

名前と識別子

    • 2138046-70-3
    • 4-ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol
    • EN300-1155991
    • 4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol
    • インチ: 1S/C11H16N2OS/c1-2-9-3-5-11(14,6-4-9)7-10-8-12-15-13-10/h3,5,8-9,14H,2,4,6-7H2,1H3
    • InChIKey: RBJLJGZNSZJCTK-UHFFFAOYSA-N
    • ほほえんだ: S1N=CC(CC2(C=CC(CC)CC2)O)=N1

計算された属性

  • せいみつぶんしりょう: 224.09833431g/mol
  • どういたいしつりょう: 224.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 74.2Ų

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1155991-1.0g
4-ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol
2138046-70-3
1g
$0.0 2023-06-09

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol 関連文献

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-olに関する追加情報

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol: A Comprehensive Overview

4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohex-2-en-1-ol is a complex organic compound with the CAS registry number 2138046-70-3. This compound belongs to the class of heterocyclic compounds, specifically featuring a cyclohexenol ring system substituted with an ethyl group and a thiadiazole moiety. The structure of this compound is intriguing due to the presence of both saturated and unsaturated rings, which contribute to its unique chemical properties and potential applications in various fields.

The cyclohexenol ring in this compound is a six-membered ring containing one double bond and one hydroxyl group. The ethyl substituent attached to the ring adds to the compound's hydrophobicity, while the thiadiazole group introduces heteroatom functionality, enhancing its reactivity and potential for participation in various chemical reactions. Thiadiazoles are known for their ability to act as both electron-deficient and electron-rich systems depending on their substituents, making them versatile building blocks in organic synthesis.

Recent studies have highlighted the importance of compounds like 4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohexenol in the development of new materials and pharmaceutical agents. For instance, researchers have explored the use of thiadiazole-containing compounds in the design of antimicrobial agents, where their ability to disrupt bacterial cell membranes has shown promising results. Additionally, the cyclohexenol moiety has been implicated in modulating enzyme activity, making this compound a potential candidate for enzyme inhibitors.

In terms of synthesis, this compound can be prepared via a multi-step process involving the coupling of an appropriately substituted thiadiazole derivative with a cyclohexenol precursor. The reaction conditions typically involve the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMAP (4-Dimethylaminopyridine) to facilitate the formation of the carbon-nitrogen bond between the two fragments. Optimization of reaction conditions, including temperature and solvent choice, is crucial to achieve high yields and selectivity.

The physical properties of 4-Ethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]cyclohexenol are also worth noting. Its molecular weight is approximately 269 g/mol, and it exists as a solid at room temperature with a melting point around 150°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions that require precise control over solubility and reactivity.

From an applications perspective, this compound has shown potential in several areas. In drug discovery programs targeting neurodegenerative diseases, derivatives of this compound have demonstrated neuroprotective effects by inhibiting key enzymes involved in oxidative stress pathways. Furthermore, its ability to act as a chelating agent has led to its investigation in metal-based therapies for treating conditions such as cancer and inflammation.

Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the thiadiazole group plays a significant role in stabilizing reactive intermediates during catalytic cycles, suggesting its utility as a catalyst ligand in asymmetric synthesis.

In conclusion, 4-Ethyl-1-(thiadiazolemethyl)cyclohexenol represents an exciting area of research with diverse applications across chemistry and biology. Its unique structure combines functional groups that offer both versatility and specificity, making it an invaluable tool for scientists exploring new frontiers in organic synthesis and drug discovery.

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